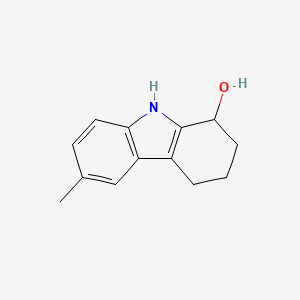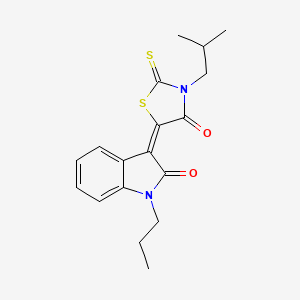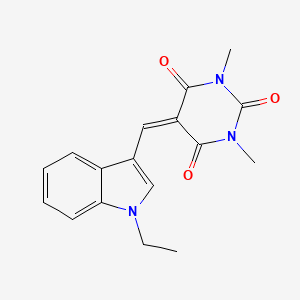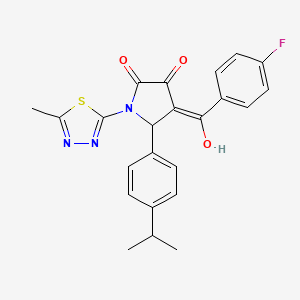![molecular formula C20H15ClN2O2S B11632582 (5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11632582.png)
(5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-{[1-(4-クロロベンジル)-1H-インドール-3-イル]メチリデン}-3-メチル-1,3-チアゾリジン-2,4-ジオンは、ユニークな化学構造と潜在的な用途から、さまざまな科学分野で注目を集めている合成有機化合物です。この化合物は、インドール、チアゾリジン、クロロベンジル基の組み合わせを特徴としており、その独特の特性と反応性に貢献しています。
準備方法
合成経路と反応条件
(5Z)-5-{[1-(4-クロロベンジル)-1H-インドール-3-イル]メチリデン}-3-メチル-1,3-チアゾリジン-2,4-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、塩基性条件下での1-(4-クロロベンジル)-1H-インドール-3-カルバルデヒドと3-メチル-1,3-チアゾリジン-2,4-ジオンの縮合が含まれます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、混合物を還流して目的生成物の形成を促進します。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フローリアクターと最適化された反応条件を使用すると、収率と純度を向上させることができます。さらに、工業プロセスには、最終製品が要求される仕様を満たすように、再結晶またはクロマトグラフィーなどの精製工程が組み込まれる場合があります。
化学反応の分析
反応の種類
(5Z)-5-{[1-(4-クロロベンジル)-1H-インドール-3-イル]メチリデン}-3-メチル-1,3-チアゾリジン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いて行うことができ、化合物の還元形を生じます。
置換: クロロベンジル基は、アミンやチオールなどの求核試薬と求核置換反応を起こし、置換生成物を形成します。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下でのアミンなどの求核試薬。
形成される主要な生成物
酸化: 酸素含有官能基が追加された酸化誘導体。
還元: 水素化された官能基を持つ還元誘導体。
置換: クロロベンジル基に代わる新しい官能基を持つ置換生成物。
科学研究への応用
(5Z)-5-{[1-(4-クロロベンジル)-1H-インドール-3-イル]メチリデン}-3-メチル-1,3-チアゾリジン-2,4-ジオンは、次のようなさまざまな科学研究への応用に活用されています。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 潜在的な治療効果や医薬品開発のためのリード化合物として調査されています。
産業: 新素材や化学プロセスの開発に活用されています。
科学的研究の応用
(5Z)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(5Z)-5-{[1-(4-クロロベンジル)-1H-インドール-3-イル]メチリデン}-3-メチル-1,3-チアゾリジン-2,4-ジオンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。例えば、細胞増殖に関与する特定の酵素を阻害し、抗癌活性を発揮する可能性があります。正確な分子標的と経路は、特定の用途やコンテキストによって異なる可能性があります。
類似化合物との比較
類似化合物
- (5Z)-5-{[1-(4-ブロモベンジル)-1H-インドール-3-イル]メチリデン}-3-メチル-1,3-チアゾリジン-2,4-ジオン
- (5Z)-5-{[1-(4-フルオロベンジル)-1H-インドール-3-イル]メチリデン}-3-メチル-1,3-チアゾリジン-2,4-ジオン
- (5Z)-5-{[1-(4-メチルベンジル)-1H-インドール-3-イル]メチリデン}-3-メチル-1,3-チアゾリジン-2,4-ジオン
ユニークさ
(5Z)-5-{[1-(4-クロロベンジル)-1H-インドール-3-イル]メチリデン}-3-メチル-1,3-チアゾリジン-2,4-ジオンのユニークさは、特定の官能基の組み合わせにあり、これは独特の化学的および生物学的特性を付与します。特に、クロロベンジル基の存在により、異なる置換基を持つ類似化合物と比較して、反応性と潜在的な生物活性が強化される可能性があります。
特性
分子式 |
C20H15ClN2O2S |
|---|---|
分子量 |
382.9 g/mol |
IUPAC名 |
(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-22-19(24)18(26-20(22)25)10-14-12-23(17-5-3-2-4-16(14)17)11-13-6-8-15(21)9-7-13/h2-10,12H,11H2,1H3/b18-10- |
InChIキー |
ZKOFKZRFPPWZEG-ZDLGFXPLSA-N |
異性体SMILES |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)/SC1=O |
正規SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11632505.png)
![3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole](/img/structure/B11632506.png)
![3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11632525.png)
![5-hexylsulfanyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11632528.png)

![ethyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11632538.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632543.png)


![3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11632548.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11632564.png)

![Ethyl 6-methoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11632580.png)
